molecular formula C18H17N7 B3841630 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole

1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole

Cat. No. B3841630
M. Wt: 331.4 g/mol
InChI Key: PYYFUVAPYVIAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole, also known as TAK-915, is a novel drug candidate that has been developed for the treatment of cognitive disorders. It belongs to the class of drugs known as GABA-A α5 negative allosteric modulators, which have been shown to enhance cognitive function by selectively targeting α5-containing GABA-A receptors in the brain.

Mechanism of Action

1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole works by selectively targeting α5-containing GABA-A receptors in the brain. These receptors are known to play a key role in regulating cognitive function, and by modulating their activity, 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole has been shown to enhance cognitive function in preclinical models.
Biochemical and Physiological Effects:
1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole has been shown to enhance cognitive function in preclinical models of learning and memory. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole has been shown to have minimal sedative effects, making it a promising candidate for the treatment of cognitive disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole is its selective targeting of α5-containing GABA-A receptors in the brain, which reduces the potential for off-target effects. However, one limitation of 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole. One area of interest is the potential for 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole to enhance cognitive function in human subjects. Clinical trials are currently underway to investigate the safety and efficacy of 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole in humans. Additionally, further research is needed to better understand the mechanism of action of 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole and to identify potential biomarkers of response to the drug. Finally, there is potential for the development of new drugs targeting α5-containing GABA-A receptors based on the structure of 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole.

Scientific Research Applications

1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole has been extensively studied in preclinical models of cognitive function, including animal models of learning and memory. In these studies, 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole has been shown to enhance cognitive function by selectively targeting α5-containing GABA-A receptors in the brain. This has led to the development of 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole as a potential treatment for cognitive disorders such as Alzheimer's disease, schizophrenia, and cognitive impairment associated with aging.

properties

IUPAC Name

1-[4-[[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl]phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7/c1-2-4-14(5-3-1)8-11-17-20-18(22-21-17)12-15-6-9-16(10-7-15)25-13-19-23-24-25/h1-7,9-10,13H,8,11-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYFUVAPYVIAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NNC(=N2)CC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole

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